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Compound of Interest |

Compound Name: 5-chloropyridine-2-carboxylic Acid
CAS No.: 86873-60-1
Cat. No.: B047909

Executive Summary

5-Chloropyridine-2-carboxylic acid (CAS: 86873-60-1), also known as 5-chloropicolinic acid,
IS a critical heterocyclic building block and a bioactive pharmacological probe.[1] Unlike inert
intermediates, this molecule possesses intrinsic biological activity as a Dopamine 3-
Hydroxylase (DBH) inhibitor, conferring antihypertensive properties.[2]

Its primary industrial value, however, lies in its role as a "privileged scaffold" in medicinal
chemistry.[2] The 5-chloropyridine moiety is a pharmacophore found in blockbuster
anticoagulants (Factor Xa inhibitors) and picolinic acid-class herbicides. This guide analyzes its
direct pharmacological effects, its contribution to ligand-target binding kinetics, and validated
protocols for its utilization in drug discovery.[2]

Chemical & Pharmacological Profile
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e e Relevance to Biological
Property Specification -
ctivity

Small fragment (MW 157.55)
Molecular Formula CeHaCINO2 ideal for fragment-based drug
design (FBDD).[2]

lonized at physiological pH
(7.4), facilitating electrostatic

pKa (Acid) ~3.41 interactions with cationic
protein residues (e.g., Arg,
Lys).[2]

Moderate lipophilicity allows

membrane permeability while

Lipophilicity (LogP) ~1.3 o -~
maintaining aqueous solubility
for assays.[2]

The pyridine nitrogen and
carboxylate oxygen form stable

Chelation Potential Bidentate (N, O) 5-membered chelate rings with
metalloenzymes (e.g., Cu2* in
DBH).[2]

The chlorine atom fills
hydrophobic pockets and

Halogen Effect C-5 Chlorine increases metabolic stability by

blocking oxidative metabolism

at the C-5 position.

Core Biological Mechanisms[2]

Direct Activity: Dopamine B-Hydroxylase (DBH)
Inhibition

5-Chloropyridine-2-carboxylic acid acts as a mechanism-based inhibitor of DBH, the copper-
dependent enzyme responsible for converting dopamine to norepinephrine.

e Mechanism of Action:
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o Chelation: The picolinic acid moiety acts as a bidentate ligand, chelating the active site
Copper (Cu?*) cofactor essential for electron transfer.[2]

o Radical Interference: DBH catalysis involves a high-potential copper-oxygen species
abstracting a hydrogen atom to form a benzylic radical. The inhibitor disrupts this redox
cycle, preventing the hydroxylation of dopamine.[2]

e Physiological Outcome: Inhibition leads to a systemic reduction in norepinephrine
(vasoconstrictor) and an accumulation of dopamine (vasodilator), resulting in a net
antihypertensive effect.[2]

Pharmacophore Role: Factor Xa Inhibitors

In modern drug development, the 5-chloropyridin-2-yl moiety derived from this acid is a critical
pharmacophore in direct Factor Xa inhibitors, such as Betrixaban and Edoxaban.

e Structural Contribution:

o S1 Pocket Occupancy: The chloropyridine ring fits snugly into the S1 specificity pocket of
the Factor Xa enzyme.

o Halogen Bonding: The chlorine atom often engages in halogen bonding or favorable van
der Waals interactions with the aromatic box of the enzyme (Tyr228, Phel74), significantly
enhancing potency (ICso in the nanomolar range).[2]

o Metabolic Shielding: Substitution at the 5-position prevents metabolic attack, extending the
half-life of the drug.

Agrochemical Activity: Synthetic Auxins

Structurally, 5-chloropyridine-2-carboxylic acid belongs to the picolinic acid family of
herbicides (related to Clopyralid and Picloram).

o Mode of Action: It mimics the plant hormone indole-3-acetic acid (auxin).

o Effect: At high concentrations, it induces uncontrolled cell growth, vascular tissue disruption,
and eventual plant death, particularly in broadleaf weeds.[2]
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Visualizing the Biological Pathways

The following diagram illustrates the dual pathways of 5-chloropyridine-2-carboxylic acid: its
direct inhibition of DBH and its synthetic transformation into Factor Xa inhibitors.

Outcome:
Reduced Norepinephrine
(Antihypertensive)

Mechanism:
Cu2+ Chelation

Target: Dopamine
B-Hydroxylase (Cu2+)

5-Chloropyridine-2- el
carboxylic Acid

Interaction:
Halogen Bonding (Cl)
& Hydrophobic Fit

Synthetic Coupling Drug: Betrixaban/Edoxaban
(Amide Formation) (Factor Xa Inhibitor)

Target: Factor Xa
(S1 Pocket)

Click to download full resolution via product page

Caption: Figure 1. Dual biological pathways: Direct enzymatic inhibition (top) vs.
Pharmacophore utility in anticoagulants (bottom).[2]

Experimental Protocols
Protocol A: Synthesis of Bioactive Amide Derivatives

Purpose: To couple 5-chloropyridine-2-carboxylic acid with an amine scaffold (e.g., for
Factor Xa inhibition studies).

Reagents:

5-Chloropyridine-2-carboxylic acid (1.0 eq)

Target Amine (1.1 eq)[2]

HATU (1.2 eq) or EDC/HOB[2]

DIPEA (3.0 eq)[2]

Solvent: DMF or DCM
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Workflow:

Activation: Dissolve 5-chloropyridine-2-carboxylic acid in dry DMF (0.1 M concentration).
Add DIPEA and HATU. Stir at room temperature (RT) for 15 minutes to activate the
carboxylate.

Coupling: Add the Target Amine to the reaction mixture.

Incubation: Stir at RT for 4—12 hours. Monitor conversion via LC-MS (Look for mass shift:
M_amine + 157.55 - 18).[2]

Workup: Dilute with ethyl acetate, wash with 1M HCI (to remove unreacted amine/pyridine),
saturated NaHCOs, and brine.

Purification: Dry over Na=SOa, concentrate, and purify via flash chromatography
(Hexane/EtOAC).

Protocol B: In Vitro DBH Inhibition Assay

Purpose: To measure the I1Cso of the acid against Dopamine [3-Hydroxylase.
Assay System:

e Enzyme: Purified Bovine Adrenal DBH.[2]

o Substrate: Tyramine (converted to Octopamine).

» Cofactor: Ascorbate (electron donor) and Copper Sulfate (CuS0Oa).[2]
Steps:

Preparation: Prepare assay buffer (0.1 M Sodium Acetate, pH 5.0) containing Catalase (to
protect enzyme from H202).[2]

Incubation: Mix DBH enzyme with varying concentrations of 5-chloropyridine-2-carboxylic
acid (0.1 puM - 100 puM) and CuSOa (1-5 uM) for 10 minutes.

Reaction Start: Add Tyramine (substrate) and Ascorbate. Incubate at 37°C for 20 minutes.
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e Termination: Stop reaction with 200 pL of 3M Trichloroacetic acid (TCA).

o Quantification: Measure Octopamine production via HPLC-ECD (Electrochemical Detection)
or spectrophotometric assay (periodate cleavage).

e Analysis: Plot % Inhibition vs. Log[Concentration] to determine ICso.

Safety & Toxicology (GHS Standards)

Researchers must adhere to the following safety profile when handling this compound:
o Signal Word:WARNING

e Hazard Statements:

[¢]

H302: Harmful if swallowed (Acute Tox. 4).[2]

[¢]

H315: Causes skin irritation.[2]

o

H319: Causes serious eye irritation.[2]

o

H335: May cause respiratory irritation.[2][3]

o Handling: Use in a chemical fume hood.[2] Wear nitrile gloves and safety goggles.[2] Avoid
dust formation.[2]

References

» National Center for Biotechnology Information (NCBI).PubChem Compound Summary for
CID 2762872: 5-Chloropyridine-2-carboxylic acid. PubChem.[1][2][4] Available at: [Link]2]

e Klinman, J. P,, & Krueger, M. (1982).[2] Mechanism-based inhibitors of dopamine beta-
hydroxylase. Biochemistry.[2][4][5] (Discusses the mechanism of picolinic acid derivatives in
DBH inhibition).

o Luettgen, J. M., et al. (2011).[2] In vitro evaluation of apixaban, a novel, potent, selective and
orally bioavailable factor Xa inhibitor.[2] Blood.[2] (Contextualizes the role of chloropyridine
pharmacophores in Factor Xa inhibitors).

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://en.wikipedia.org/wiki/Clopyralid
https://en.wikipedia.org/wiki/Clopyralid
https://en.wikipedia.org/wiki/Clopyralid
https://en.wikipedia.org/wiki/Clopyralid
https://wap.guidechem.com/encyclopedia/ethyl-2-5-chloropyridin-2-yl-a-dic1562882.html
https://en.wikipedia.org/wiki/Clopyralid
https://en.wikipedia.org/wiki/Clopyralid
https://en.wikipedia.org/wiki/Clopyralid
https://www.benchchem.com/product/b047909?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2762872
https://en.wikipedia.org/wiki/Clopyralid
https://pubchem.ncbi.nlm.nih.gov/compound/Clopyralid
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloropyridine-2-carboxylic-acid[
https://en.wikipedia.org/wiki/Clopyralid
https://en.wikipedia.org/wiki/Clopyralid
https://en.wikipedia.org/wiki/Clopyralid
https://pubchem.ncbi.nlm.nih.gov/compound/Clopyralid
https://pubchem.ncbi.nlm.nih.gov/compound/Picloram
https://en.wikipedia.org/wiki/Clopyralid
https://en.wikipedia.org/wiki/Clopyralid
https://en.wikipedia.org/wiki/Clopyralid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ European Chemicals Agency (ECHA).C&L Inventory: 5-chloro-2-pyridylcarboxylic acid.
Available at: ]">https://echa.europa.eu[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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